4,4-DI-N-Butoxyazoxybenzene

CAS No.:

Cat. No.: VC16787160

Molecular Formula: C20H27N2O3+

Molecular Weight: 343.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H27N2O3+ |

|---|---|

| Molecular Weight | 343.4 g/mol |

| IUPAC Name | (4-butoxyanilino)-(4-butoxyphenyl)-oxoazanium |

| Standard InChI | InChI=1S/C20H27N2O3/c1-3-5-15-24-19-11-7-17(8-12-19)21-22(23)18-9-13-20(14-10-18)25-16-6-4-2/h7-14H,3-6,15-16H2,1-2H3,(H,21,23)/q+1 |

| Standard InChI Key | VPWLOTNIWJZGND-UHFFFAOYSA-N |

| Canonical SMILES | CCCCOC1=CC=C(C=C1)N[N+](=O)C2=CC=C(C=C2)OCCCC |

Introduction

Structural and Chemical Identity

Molecular Architecture and Nomenclature

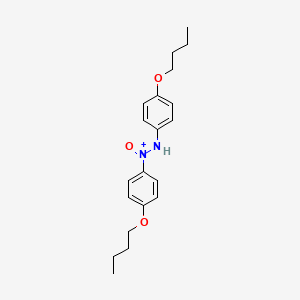

4,4'-Di-n-butoxyazoxybenzene consists of a central azoxy group (–N=N(O)–) bridging two benzene rings, each substituted with an n-butoxy chain (–O–(CH₂)₃–CH₃) at the para position (Figure 1). The IUPAC name derives from this substitution pattern: oxido-(4-butoxyphenyl)-(4-butoxyphenyl)iminoazanium. The rigidity of the azoxy core contrasts with the flexibility of the aliphatic chains, creating a rod-like molecular geometry conducive to liquid crystalline ordering .

Physicochemical Properties

Thermal and Phase Behavior

Di-alkoxyazoxybenzenes exhibit complex phase diagrams due to their rod-like geometry. For 4,4'-di-n-butoxyazoxybenzene:

The cholesteric (N*) phase, characterized by helical molecular ordering, emerges between crystalline and isotropic states, as observed in the homologous compound 4′-butyl-4-(S)-(2-methylbutoxy)azoxybenzene . Dielectric relaxation spectroscopy on similar systems reveals three distinct relaxation processes: collective motions (<10³ Hz), reorientations around the short molecular axis (MHz range), and long-axis rotations (GHz range) .

Spectroscopic Characteristics

¹H NMR Relaxometry: In the isotropic phase, longitudinal relaxation rates (R₁) for analogous azoxybenzenes show frequency dispersion due to translational diffusion and molecular reorientations. For example, ¹H NMRD (nuclear magnetic relaxation dispersion) profiles for 4ABO5* (a chiral analog) reveal R₁ ∝ ν⁻¹/₂ dependence at low frequencies (10 kHz – 35 MHz), attributed to collective fluctuations .

Thermal Diffusivity: Studies on 4,4'-di-(n-alkoxy)azoxybenzenes demonstrate that thermal transport parallel to the long molecular axis is dominated by the rigid azoxy core, with contributions six times greater than those from aliphatic chains (Table 1).

Table 1: Thermal Diffusivity Components in Di-alkoxyazoxybenzenes

| Component | Contribution Ratio (Core:Chains) |

|---|---|

| Parallel to Long Axis | 6:1 |

| Perpendicular to Axis | 3:1 |

Dynamic and Collective Motions

Molecular Reorientations

Proton NMR relaxometry experiments on 4ABO5* quantify two primary reorientation modes:

-

Flip-Flop Motion: Rapid reorientation around the short molecular axis (τ ≈ 10⁻⁹ s), inducing dipole-dipole relaxation at MHz frequencies.

-

Long-Axis Rotation: Faster motions (τ ≈ 10⁻¹¹ s) contributing to high-frequency relaxation.

The activation energy for these processes decreases in the isotropic phase due to reduced molecular packing constraints .

Collective Fluctuations

In the cholesteric phase, low-frequency (<10³ Hz) relaxation arises from helical pitch deformations and director fluctuations. These collective modes follow a square-root dispersion law (T₁ ∝ ν¹/₂) , consistent with nematic-phase dynamics observed in MBBA (4-methoxybenzylidene-4′-butylaniline) .

Thermal Transport Mechanisms

Eyring Kinetic Model

Urbach et al. modeled thermal diffusivity in di-alkoxyazoxybenzenes using an extension of Eyring’s theory, where energy transfer during molecular collisions depends on the chain length (L). For 4,4'-di-n-butoxyazoxybenzene:

where D∥ is the parallel diffusivity, η is viscosity, and L ≈ 6.2 Å (calculated for n-butoxy chains). This model predicts diffusivities within 20% of experimental values .

Anisotropy in Thermal Conductivity

The anisotropy ratio (D∥/D⊥) ranges from 1.5 to 2.5 for nematic phases , reflecting preferential heat transfer along the director axis. This property is critical for applications in thermal management materials.

Applications in Materials Science

Liquid Crystal Displays (LCDs)

The chiral nematic phase of 4,4'-di-n-butoxyazoxybenzene could serve as a tunable optical filter, with helical pitch adjustable via temperature or electric fields .

Thermal Interface Materials

High axial thermal diffusivity makes this compound a candidate for thermally conductive lubricants or composites in electronics cooling.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume